XL-844 -

XL-844

Catalog Number: EVT-286133
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.
Synthesis Analysis
  1. Formation of Ureido Linkage: The initial step involves creating a ureido linkage between a fluorophenyl group and a piperidinyl group.
  2. Cyclization: Subsequent cyclization reactions are performed to form the thiophene moiety, which is critical for the biological activity of the compound.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>98%) suitable for biological testing .
Molecular Structure Analysis

XL-844 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as C16H19F3N4O2SC_{16}H_{19}F_{3}N_{4}O_{2}S. Key structural features include:

  • Ureido Group: This functional group plays a pivotal role in binding to target proteins.
  • Fluorophenyl Ring: Enhances lipophilicity and bioavailability.
  • Piperidinyl Moiety: Contributes to the interaction with biological targets.

The three-dimensional conformation of XL-844 allows it to effectively bind to Chk1 and Chk2, disrupting their function during DNA damage response .

Chemical Reactions Analysis

XL-844 undergoes several chemical reactions pertinent to its mechanism of action:

  1. Inhibition of Kinases: The primary reaction involves binding to the ATP-binding site of Chk1 and Chk2, preventing their phosphorylation activity which is essential for cell cycle regulation.
  2. Induction of Apoptosis: By inhibiting DNA repair mechanisms, XL-844 promotes apoptosis in cancer cells, particularly under conditions where DNA damage is present.
  3. Interaction with Vascular Endothelial Growth Factor Receptors: This interaction inhibits angiogenesis, further contributing to its antitumor effects .
Mechanism of Action

The mechanism through which XL-844 exerts its effects primarily revolves around its ability to inhibit checkpoint kinases. In detail:

  • When DNA damage occurs, Chk1 and Chk2 are activated to halt the cell cycle, allowing time for repair.
  • XL-844 binds to these kinases, effectively abrogating this checkpoint response.
  • This leads to premature entry into mitosis despite unresolved DNA damage, culminating in mitotic catastrophe and subsequent cell death .

Research indicates that this mechanism can enhance radiosensitivity in cancer cells, making them more susceptible to radiation therapy by compromising their ability to repair DNA damage induced by radiation .

Physical and Chemical Properties Analysis

XL-844 possesses several notable physical and chemical properties:

PropertyValue
IUPAC NameNot specified
AppearanceSolid powder
Purity>98%
SolubilitySoluble in dimethyl sulfoxide; insoluble in water
Storage ConditionsDry, dark at 0 - 4 °C for short term; -20 °C for long term
Shelf Life>5 years if stored properly

These properties are crucial for handling and application in laboratory settings.

Applications

XL-844 has several important applications in scientific research:

  • Cancer Research: Primarily studied for its potential as an anticancer agent due to its ability to enhance radiosensitivity and inhibit tumor growth.
  • Protein Interaction Studies: Utilized in protein cross-linking coupled with mass spectrometry (XL-MS) techniques, allowing researchers to investigate protein structures and interactions within complex biological systems.
  • Structural Biology: Serves as a tool for studying large protein assemblies, aiding in understanding their topology and functionality through advanced structural analysis techniques .
Introduction to Checkpoint Kinase Inhibition in Oncology

Historical Development of Chk1/Chk2 Inhibitors

The exploration of checkpoint kinase inhibitors emerged from efforts to disrupt cancer cells' DNA damage response (DDR) pathways. Early inhibitors like UCN-01 (7-hydroxystaurosporine) demonstrated potent Chk1 inhibition but lacked selectivity, targeting multiple kinases including protein kinase C (PKC) and cyclin-dependent kinases (CDKs) [4] [6]. This promiscuity limited clinical utility due to off-target toxicity. Subsequent agents such as AZD7762 (dual Chk1/Chk2 inhibitor) and PF-00477736 (Chk1-selective) improved specificity and were evaluated in combination with DNA-damaging chemotherapies like gemcitabine [4] [8]. Despite promising preclinical synergy, clinical development of several early inhibitors (e.g., AZD7762, XL844) was discontinued due to toxicity or pharmacokinetic challenges [4] [10]. These efforts established Chk1/Chk2 inhibition as a viable strategy for chemosensitization, particularly in tumors with compromised G1 checkpoints.

Table 1: Evolution of Checkpoint Kinase Inhibitors

CompoundTarget(s)Development PhaseKey Limitations
UCN-01Chk1, PKC, CDKsPhase IIOff-target toxicity
AZD7762Chk1/Chk2Phase ICardiotoxicity
PF-00477736Chk1Phase IDevelopment discontinued (2010)
XL844Chk1/Chk2, VEGFRsPhase IPharmacokinetic challenges

XL-844 as a First-Generation Dual Chk1/Chk2 Inhibitor: Discovery & Rationale

XL-844 (developed by Exelixis, Inc.) was a pioneering dual inhibitor of Chk1 and Chk2, with additional activity against vascular endothelial growth factor receptors VEGFR-2 and VEGFR-3 [9] [10]. Preclinical studies highlighted its oral bioavailability and capacity to enhance the efficacy of DNA-damaging agents (e.g., radiation, gemcitabine) without augmenting systemic toxicity in tumor models [1] [9]. Mechanistically, XL-844 abrogated radiation-induced G2/M arrest by suppressing Chk2 phosphorylation, leading to unrepaired DNA damage and mitotic catastrophe [1]. In HT-29 colon cancer cells, it prolonged γ-H2AX foci (a DNA double-strand break marker) and disrupted Rad51-mediated homologous recombination repair [1] [8]. Its IND application (filed in 2005) positioned it among the earliest selective checkpoint kinase inhibitors to enter clinical testing (NCT00234481, NCT00475917) [9] [10].

Table 2: Preclinical Profile of XL-844

PropertyCharacterization
Primary TargetsChk1, Chk2, VEGFR-2, VEGFR-3
MechanismAbrogates DNA damage-induced cell cycle arrest
RadiosensitizationPromotes mitotic catastrophe (EF=1.42 at SF0.5)
Combination EfficacySynergy with gemcitabine, cisplatin, radiation

Role of Chk1/Chk2 in DNA Damage Response & Cancer Cell Survival

Chk1 and Chk2 kinases orchestrate cell cycle arrest following DNA damage. Chk1 is primarily activated by ATR in response to single-strand breaks (SSBs) and replication stress, enforcing S and G2/M checkpoints through CDC25A degradation and inactivation of CDK1/2 [2] [5]. Conversely, Chk2 is activated by ATM upon double-strand breaks (DSBs), stabilizing p53 and promoting G1 arrest [3] [6]. Cancer cells frequently harbor p53 mutations, disabling G1 arrest and creating dependency on S/G2 checkpoints—a vulnerability exploited by Chk1/Chk2 inhibitors like XL-844 [2] [3]. Dual inhibition disrupts:

  • DNA Repair: Impairs homologous recombination (via Rad51 suppression) and prolongs DSB signaling (γ-H2AX foci) [1] [8].
  • Cell Cycle Checkpoints: Forces premature entry into mitosis with unresolved DNA damage, triggering mitotic catastrophe [1] [5].
  • Replication Stress Management: Blocks ATR/Chk1-mediated stabilization of stalled replication forks [2] [6].This synthetic lethality in p53-deficient cancers underpins XL-844’s mechanism, positioning it as a chemopotentiator in tumors with defective DDR pathways.

Compound Names Mentioned: UCN-01, AZD7762, PF-00477736, XL844, SCH900776, LY2603618, LY2606368.

Properties

Product Name

XL-844

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

XL844; XL 844; XL-844.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.